molecular formula C9H12ClNO B3394264 (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol CAS No. 103616-90-6

(R)-2-Amino-3-(2-chlorophenyl)propan-1-ol

Cat. No.: B3394264
CAS No.: 103616-90-6
M. Wt: 185.65 g/mol
InChI Key: BTYIMXKEQJVRSF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(2-chlorophenyl)propan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-chlorophenyl)propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-chloroacetophenone with a chiral borane complex can yield ®-2-Amino-3-(2-chlorophenyl)propan-1-ol with high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(2-chlorophenyl)propan-1-ol often involves the use of biocatalysts or enzymatic processes to achieve high selectivity and yield. Enzymes such as transaminases or reductases can be employed to convert prochiral or racemic substrates into the desired chiral product. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(2-chlorophenyl)propan-1-ol can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

®-2-Amino-3-(2-chlorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of various chiral compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals and other bioactive molecules.

Mechanism of Action

The mechanism by which ®-2-Amino-3-(2-chlorophenyl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(2-chlorophenyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    2-Amino-3-(2-chlorophenyl)propan-1-ol: The racemic mixture containing both enantiomers.

    2-Amino-3-phenylpropan-1-ol: A similar compound lacking the chlorine atom, which may have different reactivity and applications.

Uniqueness

®-2-Amino-3-(2-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of enantioselective synthesis methods and for studying the effects of chirality on biological systems.

Properties

IUPAC Name

(2R)-2-amino-3-(2-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYIMXKEQJVRSF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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